Oxazole, 2-(2-methoxyphenyl)-
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Overview
Description
Oxazole, 2-(2-methoxyphenyl)-: is a heterocyclic organic compound that features a five-membered ring containing one oxygen and one nitrogen atom. This compound is a derivative of oxazole, which is known for its wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Van Leusen Reaction: This method involves the reaction of aldehydes with tosylmethylisocyanides (TosMICs) to form oxazole derivatives.
Cyclization of N-propargylamides: Using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source, intramolecular iodooxygenation of N-propargylamides can produce oxazoles.
Industrial Production Methods: Industrial production methods for oxazole derivatives often involve the use of magnetically recoverable catalysts, which offer high stability and easy separation from the reaction mixture using an external magnet .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions, particularly electrophilic substitution, are common with oxazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific substituents and conditions used. For example, oxidation can lead to the formation of oxazole N-oxides, while reduction can yield various reduced oxazole derivatives .
Scientific Research Applications
Chemistry: Oxazole derivatives are used as intermediates in the synthesis of new chemical entities, particularly in medicinal chemistry .
Biology: These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties .
Medicine: Oxazole derivatives are part of several medicinal compounds, such as aleglitazar (antidiabetic), ditazole (platelet aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
Industry: In the industrial sector, oxazole derivatives are used in the development of high-performance organic electroluminescent devices .
Mechanism of Action
The mechanism of action of oxazole derivatives involves their interaction with various molecular targets and pathways. For instance, some oxazole derivatives act as enzyme inhibitors, while others interact with specific receptors to exert their biological effects . The exact mechanism depends on the specific structure and substituents of the oxazole derivative.
Comparison with Similar Compounds
Thiazole: Contains a sulfur atom instead of an oxygen atom.
Isoxazole: Contains an oxygen atom at position 1 and a nitrogen atom at position 2.
Oxazoline: A reduced form of oxazole with a saturated ring.
Uniqueness: Oxazole, 2-(2-methoxyphenyl)-, is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other oxazole derivatives .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVYIWSVEOZUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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